1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine

Medicinal Chemistry Structure-Activity Relationship (SAR) Halogen Bonding

1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine (CAS 280560-78-3) is a substituted homopiperazine derivative belonging to the 1,4-diazepane class of heterocycles. This compound is characterized by a seven-membered saturated diazepane ring N-methylated at the 4-position and bearing a 4-bromobenzyl substituent at the 1-position.

Molecular Formula C13H19BrN2
Molecular Weight 283.21 g/mol
CAS No. 280560-78-3
Cat. No. B1269318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine
CAS280560-78-3
Molecular FormulaC13H19BrN2
Molecular Weight283.21 g/mol
Structural Identifiers
SMILESCN1CCCN(CC1)CC2=CC=C(C=C2)Br
InChIInChI=1S/C13H19BrN2/c1-15-7-2-8-16(10-9-15)11-12-3-5-13(14)6-4-12/h3-6H,2,7-11H2,1H3
InChIKeyWQUWRVLHCKJAMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine (CAS 280560-78-3): A 1,4-Diazepane Scaffold for Drug Discovery and Chemical Synthesis


1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine (CAS 280560-78-3) is a substituted homopiperazine derivative belonging to the 1,4-diazepane class of heterocycles. This compound is characterized by a seven-membered saturated diazepane ring N-methylated at the 4-position and bearing a 4-bromobenzyl substituent at the 1-position . The 1,4-diazepane ring system is recognized as a 'privileged scaffold' in medicinal chemistry due to its capacity to engage diverse biological targets, making this compound a valuable building block for combinatorial chemistry and drug discovery programs [1]. It is typically supplied as a research-grade intermediate with a certified purity of 97% .

Why 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine Cannot Be Substituted by Unrelated Heterocyclic Building Blocks


Direct substitution of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine with a piperazine or simple homopiperazine analog is scientifically unsound due to fundamental differences in ring size, conformational behavior, and the specific electronic and steric contributions of the 4-bromobenzyl and N-methyl groups. The seven-membered 1,4-diazepane ring adopts distinct low-energy conformations compared to six-membered piperazines, altering the spatial orientation of substituents and their interactions with biological targets [1]. Furthermore, the 4-bromobenzyl moiety provides a specific halogen-bonding and hydrophobic surface area that is not replicated by chloro, fluoro, or unsubstituted benzyl analogs, directly impacting binding affinity and selectivity in target-based assays [2]. The N-methyl group modulates the basicity and hydrogen-bonding capacity of the adjacent nitrogen, a critical parameter for solubility and target engagement that is absent in its demethylated counterpart . Therefore, substituting this compound with an in-class analog without rigorous experimental validation risks synthetic failure or, more critically, irreproducible biological data.

Quantitative Evidence for the Differentiation of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine (280560-78-3)


Para- vs. Meta-Substitution: A Key Differentiator in Physicochemical and Biological Profiles

The para-bromobenzyl substitution pattern in the target compound (CAS 280560-78-3) confers distinct physicochemical and potential biological properties compared to its meta-substituted isomer, 1-(3-bromobenzyl)-4-methylperhydro-1,4-diazepine (CAS 414885-80-6). While both share an identical molecular weight (283.21 g/mol) and basic scaffold, the positional isomerism alters molecular electrostatic potential and geometry, which are critical for target recognition . Specifically, the para-substituent extends the molecular dipole moment along the long axis of the benzyl group, whereas the meta-substituent introduces a lateral dipole component, influencing how the molecule orients within a hydrophobic binding pocket [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Halogen Bonding

Conformational Flexibility of the 1,4-Diazepane Ring vs. Rigid Piperazine Analogs

The 1,4-diazepane ring in 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine (CAS 280560-78-3) exists in a dynamic equilibrium between chair and boat conformations, providing a significantly more flexible scaffold compared to the relatively rigid chair conformation of the six-membered piperazine ring found in compounds like 1-(4-bromobenzyl)piperazine [1]. This conformational freedom allows the diazepane core to adapt to the topography of diverse biological targets, a property that has been exploited to achieve binding to 'undruggable' or challenging targets such as protein-protein interaction interfaces [2].

Computational Chemistry Drug Design Conformational Analysis

Certified Purity and Reproducibility: A Direct Procurement Criterion

For procurement in a research setting, the certified purity of a chemical intermediate is a non-negotiable parameter directly impacting experimental reproducibility. 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine (CAS 280560-78-3) is supplied with a certified purity of 97% (Assay Percent Range) from major vendors like Thermo Scientific , whereas alternative sources may provide the compound at lower, unspecified, or non-certified grades . This quantifiable difference in purity assurance minimizes the risk of side reactions, off-target biological effects from impurities, and batch-to-batch variability.

Chemical Synthesis Quality Control Reproducibility

Hazard Profile: A Critical Safety Differentiator for Laboratory Handling

The safety profile of a research compound is a critical, and often overlooked, differentiator for procurement and laboratory planning. 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine (CAS 280560-78-3) presents a specific hazard profile that is not uniform across all diazepine or benzylamine analogs. According to its Material Safety Data Sheet (MSDS), this compound is classified as a corrosive material causing severe skin burns and eye damage, and it is harmful if swallowed or inhaled . This contrasts with some related scaffolds which may exhibit lower acute toxicity profiles, requiring less stringent engineering controls. Furthermore, the compound is not listed on the TSCA inventory, explicitly limiting its use to research and development only, a regulatory distinction from commercially deployed chemical intermediates .

Chemical Safety Laboratory Management Risk Assessment

Recommended Research and Industrial Application Scenarios for 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine (CAS 280560-78-3)


Medicinal Chemistry: Lead Optimization and Structure-Activity Relationship (SAR) Studies

Use 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine (CAS 280560-78-3) as a versatile building block for exploring SAR around a 1,4-diazepane core. Its para-bromobenzyl group serves as a robust synthetic handle for Suzuki-Miyaura cross-coupling reactions, enabling rapid diversification of the aromatic moiety [1]. The certified 97% purity (Section 3, Evidence 3) ensures that biological data from assays is not confounded by impurities, a critical requirement for reliable SAR interpretation. Furthermore, the 1,4-diazepane scaffold offers enhanced conformational flexibility compared to piperazines (Section 3, Evidence 2), which can be strategically exploited to sample a wider range of binding pocket conformations and potentially identify novel binding modes for challenging targets.

Combinatorial Chemistry: Library Synthesis for High-Throughput Screening

Employ this compound as a core scaffold in the parallel synthesis of diverse combinatorial libraries. The secondary amine in the diazepane ring can be readily functionalized via N-alkylation, acylation, or reductive amination, while the bromine atom on the benzyl group provides a convenient site for orthogonal diversification using palladium-catalyzed cross-coupling chemistries [1]. The distinct physicochemical profile (logP 2.46, PSA 6.48 Ų) of this para-substituted isomer, as compared to its meta-analog (Section 3, Evidence 1), allows for the generation of compound sets with subtly varied lipophilicity and spatial occupancy, which is invaluable for identifying hits with favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Chemical Probe Development: Target Identification and Validation

Utilize 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine (CAS 280560-78-3) as a starting point for the design and synthesis of chemical probes. The scaffold's status as a 'privileged structure' (Section 1) suggests a broad potential for target engagement [2]. The para-bromobenzyl group can serve as a site for the introduction of photoaffinity labels (e.g., diazirines) or biotin tags for target identification via pull-down assays. The compound's established hazard profile (Section 3, Evidence 4) mandates that all laboratory procedures be conducted with appropriate engineering controls and personal protective equipment, a standard requirement for handling corrosive intermediates during multi-step probe synthesis.

Material Science: Synthesis of Novel Ligands for Metal-Organic Frameworks (MOFs)

The 1,4-diazepane core, featuring two nitrogen atoms capable of coordinating metal ions, combined with the bromine substituent on the benzyl group, makes 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine (CAS 280560-78-3) a promising ligand precursor for the construction of novel metal-organic frameworks (MOFs) or coordination polymers. The bromine atom provides a functional handle for further post-synthetic modification (PSM) of the framework, allowing for the tuning of pore size, hydrophobicity, or catalytic activity. The specific conformational flexibility of the diazepane ring (Section 3, Evidence 2) can lead to frameworks with unique dynamic or 'breathing' properties in response to guest molecules.

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